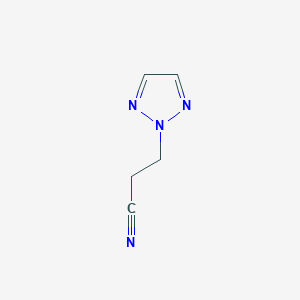

3-(2H-1,2,3-triazol-2-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2H-1,2,3-triazol-2-yl)propanenitrile” is a chemical compound with the molecular formula C5H6N4 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including “3-(2H-1,2,3-triazol-2-yl)propanenitrile”, has been extensively studied. A versatile synthetic platform for 1,2,3-triazole chemistry has been developed, which includes various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Molecular Structure Analysis

The molecular structure of “3-(2H-1,2,3-triazol-2-yl)propanenitrile” consists of a triazole ring attached to a propanenitrile group . The average mass of the molecule is 122.128 Da .Applications De Recherche Scientifique

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They have high chemical stability and strong dipole moment .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their versatile applications .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Materials Science

1,2,3-triazoles are used in materials science . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Mécanisme D'action

Target of Action

3-(2H-1,2,3-triazol-2-yl)propanenitrile primarily targets enzymes and receptors involved in cellular signaling pathways. One of the key targets is the endothelial growth factor receptor (EGFR) , which plays a crucial role in cell proliferation, survival, and differentiation .

Mode of Action

The compound interacts with its targets through various mechanisms, including electrostatic interactions, hydrogen bonding, and Van der Waals forces . By binding to the active site of EGFR, it inhibits the receptor’s activity, leading to a reduction in downstream signaling events that promote cell growth and survival .

Biochemical Pathways

The inhibition of EGFR by 3-(2H-1,2,3-triazol-2-yl)propanenitrile affects several biochemical pathways, notably the PI3K/AKT and MAPK/ERK pathways . These pathways are critical for regulating cell cycle progression and apoptosis. The compound’s action results in decreased phosphorylation of key proteins in these pathways, ultimately leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetic profile of 3-(2H-1,2,3-triazol-2-yl)propanenitrile includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and exhibits good bioavailability due to its chemical stability and ability to resist metabolic degradation. It is distributed widely in tissues and is primarily metabolized in the liver. Excretion occurs mainly through the renal route .

Result of Action

At the molecular level, the action of 3-(2H-1,2,3-triazol-2-yl)propanenitrile leads to inhibition of cell proliferation and induction of apoptosis . This is achieved through the downregulation of survival signals and upregulation of pro-apoptotic factors. At the cellular level, these effects translate to reduced tumor growth and potential regression of malignant cells .

Action Environment

The efficacy and stability of 3-(2H-1,2,3-triazol-2-yl)propanenitrile can be influenced by various environmental factors such as pH, temperature, and the presence of other biochemical entities . The compound is generally stable under physiological conditions but may degrade under extreme pH or high temperatures. Additionally, interactions with other drugs or biomolecules can modulate its activity and effectiveness .

Propriétés

IUPAC Name |

3-(triazol-2-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-1-5-9-7-3-4-8-9/h3-4H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKCPSCMGQIIOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585461 |

Source

|

| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4320-93-8 |

Source

|

| Record name | 2H-1,2,3-Triazole-2-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)